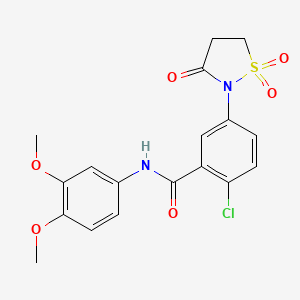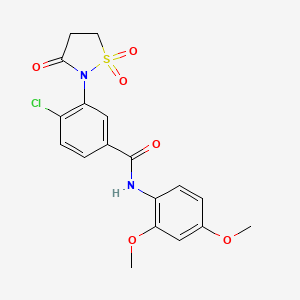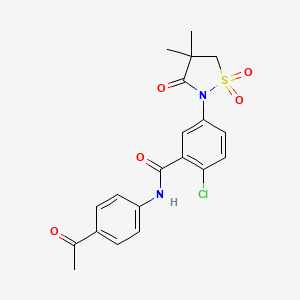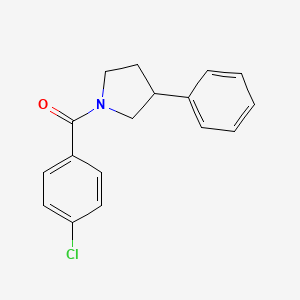![molecular formula C18H19NO2 B6525545 4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl 2,2-dimethylpropanoate CAS No. 1011573-25-3](/img/structure/B6525545.png)
4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl 2,2-dimethylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl 2,2-dimethylpropanoate, also known as 4-Phenyl-2,2-dimethyl-2-pyridinyl-ethenyl-propanoate, is a synthetic compound used in a variety of scientific research applications. It has a wide range of biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. In We will also discuss potential future directions for its use in scientific research.
Aplicaciones Científicas De Investigación
4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl 2,2-dimethylpropanoate has a wide range of scientific research applications. It has been used in studies to investigate the effects of various drugs on the nervous system, as well as to study the pharmacological effects of various compounds on the cardiovascular system. It has also been used to study the effects of various compounds on the immune system and to study the effects of various compounds on the metabolism.
Mecanismo De Acción
The mechanism of action of 4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl 2,2-dimethylpropanoate is not well understood. However, it is believed to act as an agonist at various G-protein coupled receptors, including the muscarinic, adenosine, and serotonin receptors. It is also believed to act as an antagonist at the histamine H1 receptor.
Biochemical and Physiological Effects
4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl 2,2-dimethylpropanoate has a variety of biochemical and physiological effects. It has been shown to have anticonvulsant, anxiolytic, and antidepressant properties. It has also been shown to have anti-inflammatory, analgesic, and anti-arrhythmic properties. In addition, it has been shown to have neuroprotective, cardioprotective, and anti-ischemic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl 2,2-dimethylpropanoate in lab experiments has both advantages and limitations. One of the main advantages is its low toxicity, which makes it safe to use in laboratory settings. It also has a relatively low cost and is relatively easy to synthesize. However, one of the main limitations is its poor solubility in water, which can make it difficult to use in certain experiments. In addition, its effects on various biological systems are not well understood, which can make it difficult to accurately interpret results.
Direcciones Futuras
There are a variety of potential future directions for the use of 4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl 2,2-dimethylpropanoate in scientific research. One potential direction is to further investigate its effects on various biological systems, such as its effects on the cardiovascular, nervous, and immune systems. Another potential direction is to explore its use in drug development, as it has shown promise as an agonist and antagonist at various G-protein coupled receptors. Additionally, its use in drug delivery systems could be explored, as it has been shown to have low toxicity and relatively low cost. Finally, its use in the development of novel therapeutic agents could be explored, as it has been shown to have a variety of biochemical and physiological effects.
Métodos De Síntesis
4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl 2,2-dimethylpropanoate can be synthesized from a variety of starting materials. The most common synthesis method involves the reaction of 4-chloro-2,2-dimethyl-2-pyridinyl-ethenyl-propanoate with 4-hydroxy-2-methylbenzaldehyde in the presence of a base such as sodium hydroxide. This reaction results in the formation of 4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl 2,2-dimethylpropanoate and sodium chloride as a by-product.
Propiedades
IUPAC Name |
[4-[(E)-2-pyridin-4-ylethenyl]phenyl] 2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-18(2,3)17(20)21-16-8-6-14(7-9-16)4-5-15-10-12-19-13-11-15/h4-13H,1-3H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSXTNIROODEPG-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)C=CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)/C=C/C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(2-(pyridin-4-yl)vinyl)phenyl pivalate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-[2-chloro-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamido]piperidine-1-carboxylate](/img/structure/B6525474.png)



![2-{[2-(4-ethylphenoxy)ethyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole hydrochloride](/img/structure/B6525501.png)
![ethyl 4-(2-chlorophenyl)-2-[2-(4-methylpiperazin-1-yl)acetamido]thiophene-3-carboxylate; bis(oxalic acid)](/img/structure/B6525507.png)
![methyl 2-[2-(azepan-1-yl)acetamido]-4-phenylthiophene-3-carboxylate; oxalic acid](/img/structure/B6525508.png)
![6-[(2,4-dimethylphenyl)amino]-1,3-dimethyl-5-phenyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione](/img/structure/B6525516.png)
![6-[(2,4-dimethylphenyl)amino]-5-(3-methoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione](/img/structure/B6525522.png)
![6-(benzylamino)-1,3-dimethyl-5-(4-methylphenyl)-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione](/img/structure/B6525526.png)

![4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl cyclopropanecarboxylate](/img/structure/B6525549.png)
![2-methoxy-4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl cyclopropanecarboxylate](/img/structure/B6525560.png)